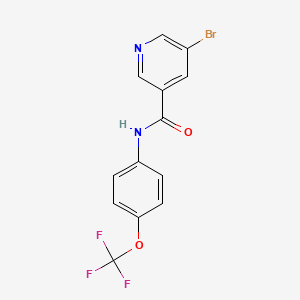

5-bromo-N-(4-(trifluoromethoxy)phenyl)nicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3N2O2/c14-9-5-8(6-18-7-9)12(20)19-10-1-3-11(4-2-10)21-13(15,16)17/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACIGOYLYRPLSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 5-bromo-N-(4-(trifluoromethoxy)phenyl)nicotinamide

The synthesis of this compound is a multi-step process that hinges on the successful preparation of key precursors and the efficient formation of the central amide bond.

Precursor Synthesis and Intermediate Derivatization

A crucial intermediate for the synthesis of the target molecule is 3-bromo-5-(trifluoromethoxy)pyridine (B1464219). A practical and convenient method for the synthesis of nicotinic acid and nicotinamide (B372718) with a trifluoromethoxy group at the 5-position has been developed, highlighting the importance of this precursor. researchgate.netasianpubs.org The synthesis of 3-bromo-5-(trifluoromethoxy)pyridine can be achieved through a chlorination-fluorination technique. asianpubs.org This involves the transformation of a hydroxypyridine precursor. It has been demonstrated that 3-bromo-5-(trifluoromethoxy)pyridine is a versatile and efficient building block for further chemical transformations, particularly in palladium-catalyzed coupling reactions. researchgate.netasianpubs.org The trifluoromethoxy group in this precursor is notably stable, even under conditions that would cleave a methoxy (B1213986) group, such as treatment with hydroiodic acid. researchgate.netasianpubs.org

Another key precursor is 4-(trifluoromethoxy)aniline (B150132). The synthesis of this aniline (B41778) derivative is a standard procedure in organic chemistry, often starting from 4-nitrophenol. The process typically involves the trifluoromethoxylation of the phenol, followed by the reduction of the nitro group to an amine.

The synthesis of the 5-bromonicotinic acid moiety can be achieved through various established methods for the bromination of nicotinic acid or its derivatives.

Amide Bond Formation and Coupling Strategies

The central step in the synthesis of this compound is the formation of the amide bond between 5-bromonicotinic acid and 4-(trifluoromethoxy)aniline. This transformation can be achieved through several established coupling strategies.

One common approach involves the activation of the carboxylic acid group of 5-bromonicotinic acid. This can be done using a variety of coupling reagents, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acid chloride. The resulting 5-bromonicotinoyl chloride is then reacted with 4-(trifluoromethoxy)aniline in the presence of a base to yield the desired amide.

Alternatively, peptide coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid and the amine. A wide array of such reagents exists, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium/aminium-based reagents.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-N bonds and can be applied to the synthesis of N-aryl nicotinamides. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction that couples an amine with an aryl halide or triflate. While typically used to form an amine-aryl bond, variations of this methodology can be adapted for amide formation. Palladium-catalyzed aminocarbonylation of aryl halides also offers a route to amides, though this is a three-component reaction involving carbon monoxide. asianpubs.org

| Method | Description | Key Reagents |

| Acid Chloride Formation | Activation of 5-bromonicotinic acid to its acid chloride, followed by reaction with 4-(trifluoromethoxy)aniline. | SOCl₂, (COCl)₂, base (e.g., pyridine (B92270), triethylamine) |

| Peptide Coupling | Direct coupling of 5-bromonicotinic acid and 4-(trifluoromethoxy)aniline using a coupling reagent. | DCC, HATU, HOBt |

| Palladium-Catalyzed Cross-Coupling | Formation of the C-N amide bond using a palladium catalyst. | Palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., Xantphos), base |

Advanced Synthetic Strategies for Nicotinamide Analogs with Trifluoromethoxy Moieties

To enhance efficiency, yield, and scalability, advanced synthetic methodologies are being explored for the production of nicotinamide analogs.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. The application of microwave irradiation to the synthesis of N-aryl-N'-nicotinoyl thiourea (B124793) derivatives has been reported, demonstrating the feasibility of this technology for modifying the nicotinamide scaffold. rsc.org This approach often leads to significantly shorter reaction times compared to conventional heating methods. While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the available literature, the general success of this technique for related structures suggests its potential applicability.

Continuous Flow Synthesis Techniques for Scalability

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. A green and concise synthesis of nicotinamide derivatives has been developed using a continuous-flow microreactor system catalyzed by an immobilized lipase. researchgate.netnih.gov This enzymatic approach in a continuous flow setup resulted in high product yields with substantially shorter reaction times compared to batch processes. researchgate.netnih.gov Although this specific example uses an enzymatic catalyst, the principles of continuous flow synthesis can be applied to other catalytic systems, including those relevant to the synthesis of this compound, paving the way for large-scale and more sustainable production.

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold possesses several sites that are amenable to further chemical modification, allowing for the generation of a library of related compounds. The bromine atom on the pyridine ring is a particularly attractive handle for derivatization.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed to introduce a wide variety of substituents at the 5-position of the nicotinamide ring. For instance, a Suzuki coupling could be used to introduce new aryl or heteroaryl groups, while a Sonogashira coupling could be used to install an alkyne moiety, which can then be further functionalized.

The synthesis of novel nicotinamide derivatives bearing a diarylamine-modified scaffold has been reported as succinate (B1194679) dehydrogenase inhibitors. This demonstrates a strategy where the core nicotinamide structure is elaborated to explore new biological activities. Such derivatization efforts are crucial for structure-activity relationship (SAR) studies in drug discovery and development.

Chemical Modifications of the Nicotinamide Core

The nicotinamide core of the molecule, a pyridine ring, is relatively electron-deficient, which influences its reactivity. While the bromine atom at the 5-position is the primary site for cross-coupling reactions, other positions on the ring can potentially undergo modification.

Direct C-H activation presents a modern approach to functionalizing pyridine rings. Although specific examples on this compound are not extensively documented, palladium-catalyzed C-H activation is a known method for introducing new carbon-carbon or carbon-heteroatom bonds at positions ortho to the directing group. rsc.org In this molecule, the amide nitrogen could potentially direct C-H activation to the C-4 or C-6 positions of the pyridine ring.

Furthermore, the nitrogen atom of the pyridine ring can be targeted. Alkylation or oxidation of the pyridine nitrogen can alter the electronic properties of the entire ring system. For instance, the formation of pyridine N-oxides can facilitate subsequent nucleophilic substitution reactions on the ring. wikipedia.org

Substitutions on the Trifluoromethoxy Phenyl Ring

The trifluoromethoxy phenyl ring is another key area for chemical modification. The reactivity of this ring towards electrophilic aromatic substitution is governed by the combined electronic effects of the trifluoromethoxy group (-OCF3) and the amide linkage (-NHCO-).

The trifluoromethoxy group is a deactivating group with a strong electron-withdrawing inductive effect, yet it is an ortho-, para-director due to the resonance contribution of the oxygen lone pairs. beilstein-journals.org Conversely, the amide group is an activating, ortho-, para-directing group. The interplay of these two substituents dictates the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.comlkouniv.ac.in Given the para-position is occupied by the trifluoromethoxy group, electrophilic attack would likely be directed to the positions ortho to the amide nitrogen (C-3' and C-5').

Below is a table summarizing potential electrophilic aromatic substitution reactions on the trifluoromethoxy phenyl ring.

| Reaction Type | Reagents | Potential Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | C-3' or C-5' |

| Bromination | Br₂, FeBr₃ | C-3' or C-5' |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C-3' or C-5' |

Introduction of Diverse Chemical Entities via Coupling Reactions

The bromine atom at the 5-position of the nicotinamide ring is a versatile handle for introducing a wide array of chemical groups through palladium-catalyzed cross-coupling reactions. This is a common and powerful strategy for the structural diversification of heterocyclic compounds. researchgate.net

Suzuki-Miyaura Coupling: This reaction is highly effective for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netnih.govmdpi.com This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position of the nicotinamide core.

Buchwald-Hartwig Amination: To introduce nitrogen-based functionalities, the Buchwald-Hartwig amination is the method of choice. This reaction couples the aryl bromide with a primary or secondary amine, enabling the synthesis of a wide range of substituted 5-aminonicotinamides. wikipedia.orgnih.gov

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is employed. This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.netnih.govresearchgate.net The resulting alkynes are valuable intermediates for further transformations.

Heck Coupling: The Heck reaction allows for the formation of carbon-carbon bonds by coupling the aryl bromide with an alkene. This introduces alkenyl substituents at the 5-position of the nicotinamide ring. nih.gov

The following table outlines the general conditions and expected outcomes for these coupling reactions on this compound.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | 5-Aryl/Alkyl-N-(4-(trifluoromethoxy)phenyl)nicotinamide |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ + Ligand (e.g., BINAP) | NaOtBu or K₃PO₄ | 5-(R¹R²N)-N-(4-(trifluoromethoxy)phenyl)nicotinamide |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ + CuI | Et₃N or Piperidine | 5-(Alkynyl)-N-(4-(trifluoromethoxy)phenyl)nicotinamide |

| Heck | Alkene | Pd(OAc)₂ + Ligand (e.g., PPh₃) | Et₃N or K₂CO₃ | 5-(Alkenyl)-N-(4-(trifluoromethoxy)phenyl)nicotinamide |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Design Rationale for 5-Bromo-N-(4-(trifluoromethoxy)phenyl)nicotinamide and its Analogs

The design of this specific nicotinamide (B372718) derivative is rooted in established medicinal chemistry strategies aimed at optimizing the interaction of the molecule with its biological target. This involves leveraging bioisosteric replacements to improve drug-like properties and defining a clear pharmacophore to ensure target engagement.

Bioisosterism is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the molecule's biological activity or pharmacokinetic profile. drughunter.com The amide bond in the nicotinamide framework is a common target for such modifications, as it can be susceptible to enzymatic degradation in vivo. cambridgemedchemconsulting.com

Common bioisosteric replacements for the amide group include various five-membered heterocyclic rings, such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. cambridgemedchemconsulting.comnih.gov These rings can mimic the trans conformation and dipole moment of the amide bond while being resistant to hydrolysis by proteases. nih.gov For instance, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) ring has been successfully used to improve metabolic stability and enhance the pharmacological profiles of drug candidates. researchgate.net Another strategy involves using a trifluoroethylamine group, where the electronegative trifluoroethyl moiety mimics the amide's carbonyl group, potentially enhancing metabolic stability by reducing susceptibility to proteolysis. drughunter.com Such strategies are considered during the optimization of nicotinamide-based compounds to create more robust drug candidates.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Elucidating the pharmacophore for a class of compounds is crucial for designing new derivatives with improved activity. For nicotinamide derivatives, pharmacophore models are often developed based on the structures of known inhibitors complexed with their target enzymes.

For example, a structure-based pharmacophore model for human nicotinamide N-methyltransferase (hNNMT) inhibitors was generated using protein-ligand complexes. tandfonline.com This model identified four essential chemical features: two hydrophobic features, one hydrogen-bond donor, and one hydrogen-bond acceptor. tandfonline.com The hydrophobic interactions were predominantly formed with the amino acid residues TYR204 and TYR24, which are deemed critical for enzyme inhibition. tandfonline.com Similarly, pharmacophore models for nicotinamide phosphoribosyltransferase (NAMPT) inhibitors have been developed, featuring a combination of chemical characteristics that guide the design of new anticancer agents. nih.gov The design of this compound likely incorporates such pharmacophoric elements, where the substituted phenyl and nicotinamide rings are positioned to fulfill the hydrophobic and hydrogen-bonding requirements of its intended target.

Substituent Effects on the Nicotinamide and Phenyl Rings

The introduction of a halogen atom, such as bromine, onto an aromatic ring is a common tactic in medicinal chemistry to modulate a compound's biological activity. The bromine atom at the 5-position of the nicotinamide ring influences the molecule's properties in several ways. As a halogen, bromine is an electron-withdrawing group, which can alter the electronic distribution of the pyridine (B92270) ring. This can affect the pKa of the ring nitrogen and the hydrogen-bonding capabilities of the adjacent amide group.

Furthermore, the size of the bromine atom can provide beneficial steric interactions within the target's binding pocket, potentially increasing binding affinity and selectivity. The attachment of a bromo substituent has been shown to be an important factor in the antimigration activity of some anticancer compounds. nih.gov While specific SAR data for 5-bromo-nicotinamide derivatives is context-dependent, the presence of the halogen is a deliberate design choice aimed at optimizing target interaction and molecular properties.

| Halogen (X) | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Potential Impact on Activity |

|---|---|---|---|

| -F | 1.47 | 3.98 | Can act as a hydrogen bond acceptor; blocks metabolism. |

| -Cl | 1.75 | 3.16 | Increases lipophilicity; can form halogen bonds. |

| -Br | 1.85 | 2.96 | Further increases lipophilicity; potent halogen bond donor. |

| -I | 1.98 | 2.66 | Largest increase in lipophilicity and polarizability; strongest halogen bond donor. |

The trifluoromethoxy (-OCF3) group is a highly valued substituent in modern medicinal chemistry due to its unique combination of properties. It is strongly electron-withdrawing and highly lipophilic, which can significantly enhance a drug candidate's metabolic stability and membrane permeability. The high metabolic stability is attributed to the strength of the carbon-fluorine bonds.

The -OCF3 group can influence ligand-target interactions by altering the electronic nature of the phenyl ring it is attached to. This modification can affect stacking interactions (e.g., π-π or cation-π) with aromatic residues in the binding site. While not a classic hydrogen bond donor or acceptor, the fluorine atoms can participate in weaker non-covalent interactions, such as orthogonal multipolar interactions with backbone carbonyls in a protein, which can contribute substantially to binding affinity.

SAR studies on other N-phenylnicotinamide derivatives have demonstrated the profound impact of the substitution pattern on the phenyl ring. For example, in a series of nicotinamide derivatives designed as VEGFR-2 inhibitors, the nature and position of substituents on the N-phenyl ring were critical for cytotoxic activity. nih.gov A compound bearing a chlorobenzene (B131634) moiety showed higher activity than one with an N-phenylacetamide group, highlighting the sensitivity of the target to the electronic and steric properties of this part of the molecule. nih.gov Similarly, another study found that a 1,2,3-trimethoxybenzene (B147658) substituent resulted in higher activity than a nitrobenzene (B124822) moiety. nih.gov This underscores the principle that every atom and its position matter in the rational design of targeted therapeutic agents.

| Compound | Substitution on N-Phenyl Ring | HCT-116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |

|---|---|---|---|

| Compound 6 | -C(O)NHN=CH-(3-nitrophenyl) | 22.09 | 19.50 |

| Compound 7 | -C(O)NHN=CH-(3,4,5-trimethoxyphenyl) | 15.70 | 15.50 |

| Compound 10 | -C(O)NHN=CH-(4-chlorophenyl) | 15.40 | 9.80 |

| Compound 11 | -C(O)NHN=CH-(4-acetamidophenyl) | 20.17 | 21.60 |

| Sorafenib (Reference) | - | 9.30 | 7.40 |

Data adapted from a study on nicotinamide derivatives as potential VEGFR-2 inhibitors, illustrating the effect of different phenyl substitutions on cytotoxic activity. nih.gov

Stereochemical Considerations and Chiral Influences in Analog Development

A comprehensive review of publicly available scientific literature and patent databases did not yield specific research findings or data pertaining to the stereochemical considerations and chiral influences in the development of analogs of this compound.

The introduction of chiral centers into a molecule can lead to the formation of stereoisomers (enantiomers and diastereomers), which may exhibit significantly different pharmacological and toxicological profiles. Typically, in drug development, if a lead compound is achiral, medicinal chemists may introduce chirality to explore three-dimensional space and potentially enhance interactions with the biological target. This exploration involves the synthesis of individual stereoisomers and the evaluation of their biological activity to determine if one isomer is more potent or has a better safety profile than others.

However, for this compound, there is no available information to suggest that such studies have been conducted or reported. Research in this area would involve the design and synthesis of analogs containing one or more chiral centers, followed by chiral separation or asymmetric synthesis to obtain the individual stereoisomers. Subsequent biological testing would then be required to elucidate the influence of stereochemistry on the activity of these analogs.

Without such studies, it is not possible to provide detailed research findings or data tables on the impact of stereochemistry on the structure-activity relationship of this particular compound's derivatives.

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic distribution and reactivity of a molecule.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. semanticscholar.org This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.

Analysis of Key Intermolecular InteractionsOnce the best binding pose is identified, the specific intermolecular interactions between the ligand and the protein's amino acid residues are analyzed. These interactions are critical for stabilizing the complex and include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amide N-H) and acceptors (like the carbonyl oxygen or pyridine (B92270) nitrogen).

Hydrophobic Interactions: Occur between nonpolar regions, such as the phenyl and trifluoromethoxy groups of the ligand and nonpolar amino acid side chains.

Halogen Bonds: The bromine atom on the pyridine ring could potentially form halogen bonds with electron-donating atoms in the protein's active site.

Pi-Pi Stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

A hypothetical data table for such an analysis is presented below to illustrate the expected output.

Table 1: Hypothetical Molecular Docking Interactions for 5-bromo-N-(4-(trifluoromethoxy)phenyl)nicotinamide

| Interacting Residue | Interaction Type | Distance (Å) | Involved Ligand Atom(s) |

|---|---|---|---|

| Amino Acid 1 | Hydrogen Bond | 2.9 | Amide N-H |

| Amino Acid 2 | Hydrogen Bond | 3.1 | Pyridine Nitrogen |

| Amino Acid 3 | Halogen Bond | 3.5 | Bromine |

| Amino Acid 4 | Hydrophobic | 3.8 | Trifluoromethoxy-phenyl ring |

| Amino Acid 5 | Pi-Pi Stacking | 4.0 | Pyridine ring |

Note: This data is illustrative and not based on actual experimental results.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. semanticscholar.org An MD simulation would provide a detailed view of the conformational flexibility of this compound and the stability of its interaction with a protein target. By simulating the complex in a dynamic, solvated environment, researchers can assess whether the binding pose predicted by docking is stable over a period of nanoseconds. This analysis helps validate the docking results and provides a more realistic understanding of the binding event.

In Silico ADMET Predictions for Lead Optimization in Medicinal Chemistry

In the process of drug discovery and development, lead optimization is a critical phase where promising "hit" compounds are refined to improve their therapeutic potential and reduce potential liabilities. A significant aspect of this refinement involves the evaluation of a compound's ADMET profile. Early assessment of these properties is crucial to minimize the likelihood of late-stage failures in clinical trials, which are often attributed to poor pharmacokinetics or unforeseen toxicity. In silico computational tools have become indispensable in modern medicinal chemistry for predicting these ADMET properties, allowing for the rapid and cost-effective screening of numerous candidate molecules.

The primary goal of these computational predictions is to guide the synthesis of new analogues with more favorable ADMET characteristics. For a lead compound to be considered for further development, it should ideally possess a balanced profile of potency, selectivity, and drug-like properties. Key ADMET parameters that are routinely assessed using computational models include:

Absorption: This pertains to how well a compound is absorbed into the bloodstream, typically after oral administration. Predictions often focus on parameters like intestinal absorption, cell permeability (e.g., Caco-2 permeability), and whether the compound is a substrate for efflux transporters like P-glycoprotein.

Distribution: This describes how a compound is distributed throughout the body's tissues and fluids. Important predicted properties include plasma protein binding, blood-brain barrier penetration, and the volume of distribution.

Metabolism: This involves the chemical modification of a compound by the body's enzymes, primarily the cytochrome P450 (CYP450) family. In silico models can predict which CYP450 isoforms are likely to metabolize a compound, as well as potential sites of metabolism on the molecule. This information is vital for identifying potential drug-drug interactions and for designing compounds with improved metabolic stability.

Excretion: This refers to the removal of the compound and its metabolites from the body. While direct prediction of excretion pathways is complex, related parameters like clearance can be estimated.

Toxicity: A wide range of toxicological endpoints can be predicted computationally. These include mutagenicity (e.g., Ames test prediction), carcinogenicity, hepatotoxicity, cardiotoxicity (e.g., hERG inhibition), and skin sensitization.

The general process of in silico ADMET prediction involves the use of quantitative structure-activity relationship (QSAR) models, which are mathematical models that relate the chemical structure of a molecule to its biological activity or a specific property. These models are built using large datasets of compounds with experimentally determined ADMET properties.

For a hypothetical lead optimization campaign involving a nicotinamide (B372718) derivative, medicinal chemists would systematically modify the structure of the lead compound and then use in silico tools to predict the ADMET profile of each new analogue. This iterative process of design, prediction, and synthesis allows for the efficient exploration of the chemical space around the lead compound to identify candidates with an optimal balance of properties for progression into preclinical and clinical development.

While specific data for this compound is not available, the general framework described above would be the standard approach for its evaluation as a potential drug candidate.

Biological Target Identification and Mechanistic Studies in Vitro Focus

Strategies for Target Deconvolution of 5-bromo-N-(4-(trifluoromethoxy)phenyl)nicotinamide

Identifying the specific proteins that this compound interacts with is the primary step in understanding its biological effects. Modern chemoproteomic and genetic strategies offer powerful, unbiased methods to achieve this.

Affinity-based chemoproteomics serves as a cornerstone for identifying the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate. This technique typically involves immobilizing a derivative of the compound of interest onto a solid support, which is then used as "bait" to capture interacting proteins. The captured proteins are subsequently identified using mass spectrometry. This approach allows for an unbiased survey of potential targets, moving beyond predictions based on structural similarity to other known drugs.

While affinity-based methods identify potential binding partners, label-free techniques are crucial for validating these interactions within a more physiological context, such as in intact cells or cell lysates. The Cellular Thermal Shift Assay (CETSA) is a powerful method based on the principle that a ligand binding to its target protein confers thermal stability. nih.govnih.govannualreviews.org By heating cell lysates or intact cells treated with this compound to various temperatures, the stabilization of its specific target(s) can be monitored and compared to untreated controls, thus confirming direct engagement in a cellular environment. nih.gov Similarly, the Drug Affinity Responsive Target Stability (DARTS) assay relies on the principle that ligand binding can protect a target protein from proteolysis.

Genetic screening approaches, such as CRISPR-Cas9 based screens, can provide valuable insights into the pathways and processes affected by a compound, thereby helping to infer its target. By assessing which genetic knockouts sensitize or desensitize cells to treatment with this compound, researchers can build a genetic interaction map. This map can highlight the cellular pathways in which the compound's target is a key player, providing orthogonal evidence to support findings from proteomics-based methods. nih.gov

Investigation of Molecular Mechanisms in Cellular Systems (In Vitro)

Once primary targets are identified and validated, the focus shifts to understanding the downstream consequences of the compound-target interaction at a molecular and cellular level.

The nicotinamide (B372718) scaffold, a core component of this compound, is central to cellular metabolism as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+). nih.gov NAD+ is a critical coenzyme for a multitude of cellular processes, including redox reactions and as a substrate for enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs), which are involved in DNA repair, inflammation, and cell death. nih.govnih.gov Therefore, a key area of investigation is the effect of this compound on NAD+ levels and the activity of NAD+-dependent pathways. For instance, studies on other nicotinamide derivatives have shown that they can influence cancer cell metabolism, resistance to chemotherapy, and inflammatory responses. nih.gov

Based on patent literature, this compound has been identified as a potential inhibitor of the ABL1 tyrosine kinase. ABL1 is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation, often through chromosomal translocation to form the BCR-ABL1 fusion protein, is a key driver in certain types of leukemia. mayocliniclabs.com Kinase inhibition assays are therefore essential to quantify the inhibitory potency of the compound against ABL1 and its oncogenic variants. nih.govnih.gov

Given its core structure, another plausible target for this compound is Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. researchgate.net NAMPT is a well-established target in oncology, as cancer cells often have a high metabolic demand and are particularly dependent on this pathway for NAD+ regeneration. patsnap.com In vitro enzymatic assays are critical to determine if this compound directly inhibits NAMPT activity, which would have significant implications for its anti-cancer potential. nih.gov

While specific enzymatic activity data for this compound against ABL1 and NAMPT is not yet publicly available, the following table illustrates the type of data that would be generated from such in vitro studies.

| Target Enzyme | Assay Type | Endpoint | Hypothetical Value |

| ABL1 Kinase | Biochemical Kinase Assay | IC50 | Data not available |

| NAMPT | Enzymatic Activity Assay | IC50 | Data not available |

This table would be populated with inhibitory concentration (IC50) values, which measure the concentration of the compound required to inhibit the enzyme's activity by 50%. This quantitative data is fundamental for structure-activity relationship (SAR) studies and for guiding further lead optimization. researchgate.net

Receptor Interaction Studies

Comprehensive searches of scientific literature and patent databases were conducted to identify in vitro studies detailing the interaction of this compound with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Progesterone Receptor (PR), and Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8).

At present, there is no publicly available scientific literature or patent data that specifically describes the direct interaction, binding affinity, or functional modulation of this compound on VEGFR-2, PR, or TRPM8. While research exists on various nicotinamide derivatives and their effects on these and other receptors, specific experimental data for this particular compound remains undisclosed in the public domain.

Data Table: Receptor Interaction Profile of this compound

| Receptor | Assay Type | Result | Source |

| VEGFR-2 | Not Available | No data found | N/A |

| PR | Not Available | No data found | N/A |

| TRPM8 | Not Available | No data found | N/A |

Identification of Off-Target Interactions in Cellular Assays (In Vitro)

A thorough review of available scientific literature was performed to identify any in vitro studies reporting off-target interactions of this compound in cellular assays. This includes broad panel screening and safety pharmacology assessments designed to uncover unintended molecular interactions.

Currently, there are no published studies that provide specific data on the off-target profile of this compound from in vitro cellular assays. Information regarding the selectivity of this compound and its potential interactions with other receptors, enzymes, or ion channels is not available in the public scientific record.

Data Table: Summary of In Vitro Off-Target Cellular Assay Findings for this compound

| Assay Type | Cell Line(s) | Off-Target(s) Identified | Concentration(s) Tested | Source |

| Not Available | N/A | No data found | N/A | N/A |

Role in Chemical Probe Development and Drug Discovery

5-Bromo-N-(4-(trifluoromethoxy)phenyl)nicotinamide as a Key Synthetic Intermediate for Advanced Pharmaceutical Candidates (e.g., Asciminib Analogs)

One of the most significant applications of this compound is its role as a crucial intermediate in the synthesis of sophisticated drug molecules, most notably analogs of the allosteric BCR-ABL1 inhibitor, Asciminib. bldpharm.com The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that is a hallmark of Chronic Myeloid Leukemia (CML). chiralen.com Asciminib represents a novel class of inhibitors that bind to the myristoyl pocket of the ABL1 kinase domain, inducing a conformational change that restores the natural autoinhibitory mechanism.

The synthesis of Asciminib analogs and other BCR-ABL1 inhibitors often utilizes this compound as a starting scaffold. The bromine atom at the 5-position of the nicotinamide (B372718) ring serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the systematic exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties. Patents related to compounds and compositions for inhibiting the activity of ABL1, ABL2, and BCR-ABL1 explicitly mention the use of this intermediate, underscoring its industrial relevance in the development of next-generation cancer therapies. bldpharm.com

Contribution to Nicotinamide Analog Libraries for Biological Screening and Lead Generation

The modular nature of this compound makes it an ideal component for the construction of nicotinamide analog libraries. These libraries, containing a diverse array of related compounds, are invaluable resources for high-throughput screening (HTS) campaigns aimed at identifying novel hit and lead compounds for a wide range of biological targets. nih.govnih.gov

Nicotinamide and its derivatives are known to interact with a multitude of enzymes, including NAD+-dependent enzymes, which are involved in critical cellular processes such as metabolism, DNA repair, and signaling. researchgate.net By incorporating this compound into these libraries, researchers can systematically probe the structure-activity relationships (SAR) of nicotinamide-based compounds. The bromine atom allows for the introduction of various substituents, while the trifluoromethoxy group provides unique physicochemical properties that can enhance biological activity.

While specific public screening data for libraries explicitly containing this compound is not always readily available, the general strategy of employing such focused libraries is a cornerstone of modern drug discovery. The insights gained from screening these libraries can lead to the identification of novel inhibitors or modulators of enzymes like nicotinamide N-methyltransferase (NNMT) or nicotinamide phosphoribosyltransferase (NAMPT), both of which are implicated in various diseases, including cancer and metabolic disorders. nih.gov

Significance of the Trifluoromethoxy Group in Contemporary Drug Design and Optimization

The trifluoromethoxy (-OCF3) group is a privileged substituent in modern medicinal chemistry, and its presence in this compound is a key contributor to its utility. researchgate.net This functional group imparts a unique combination of properties that can significantly improve the drug-like characteristics of a molecule.

Physicochemical Properties of the Trifluoromethoxy Group:

| Property | Description | Impact on Drug Design |

| Lipophilicity | The -OCF3 group is highly lipophilic, more so than a methoxy (B1213986) or even a trifluoromethyl group. | Enhances membrane permeability, improves absorption, and can increase binding affinity to hydrophobic pockets in target proteins. |

| Metabolic Stability | The carbon-oxygen bond in the -OCF3 group is strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. | Increases the metabolic stability of the compound, leading to a longer half-life and potentially reduced dosing frequency. |

| Electronic Effects | The -OCF3 group is a strong electron-withdrawing group, influencing the acidity or basicity of nearby functional groups. | Can modulate the pKa of the molecule, affecting its ionization state at physiological pH and influencing interactions with target proteins. |

| Conformational Effects | The steric bulk of the -OCF3 group can influence the preferred conformation of the molecule. | Can lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for the target. |

The strategic incorporation of the trifluoromethoxy group can transform a biologically active compound into a viable drug candidate by fine-tuning its pharmacokinetic and pharmacodynamic properties. Its ability to enhance metabolic stability is particularly crucial in overcoming the rapid metabolism that can plague many potential drugs.

Future Prospects in Medicinal Chemistry Research and Chemical Biology

The unique combination of a versatile synthetic handle (bromine) and a highly favorable functional group (trifluoromethoxy) on a biologically relevant scaffold (nicotinamide) ensures that this compound will continue to be a valuable tool in medicinal chemistry and chemical biology.

Future research is likely to focus on several key areas:

Expansion of Analog Libraries: The continued use of this compound as a scaffold for generating even more diverse and complex nicotinamide analog libraries will be crucial for exploring new biological targets. These libraries can be screened against emerging targets in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases.

Development of Novel Chemical Probes: The adaptable nature of this compound makes it an excellent starting point for the design and synthesis of chemical probes. These probes, which can be tagged with fluorescent or affinity labels, are essential for studying the function and localization of proteins in living systems.

Targeting Drug Resistance: As resistance to existing therapies remains a major challenge, particularly in oncology, the development of novel inhibitors that can overcome these resistance mechanisms is paramount. The use of this compound in the synthesis of next-generation kinase inhibitors and other targeted therapies will likely continue to be a fruitful area of research.

Exploration of New Therapeutic Areas: While its application in oncology is well-established, the unique properties of this compound and its derivatives may hold promise in other therapeutic areas. The exploration of its potential as a modulator of enzymes involved in metabolic or inflammatory pathways could lead to the discovery of new treatments for a variety of conditions.

Q & A

Q. What are the optimal synthetic routes for 5-bromo-N-(4-(trifluoromethoxy)phenyl)nicotinamide?

- Methodological Answer : The synthesis typically involves coupling 5-bromo-6-(trifluoroethoxy)nicotinic acid with 4-(trifluoromethoxy)aniline. Key reagents include TBTU (as a coupling agent) and DMF as a solvent, with N,N-diisopropylethylamine as a base to facilitate amide bond formation . Reaction conditions (e.g., 0.25 mol scale, 850 mL DMF, 25°C for 24 hours) are critical for yield optimization. Side reactions, such as hydrolysis of the trifluoromethoxy group, can be minimized by maintaining anhydrous conditions .

Table 1 : Example Synthesis Parameters from

| Component | Quantity/Condition |

|---|---|

| 5-Bromo-6-(trifluoroethoxy)nicotinic acid | 75.0 g (0.25 mol) |

| DMF | 850 mL |

| TBTU | 91.0 g (0.275 mol) |

| Reaction Temperature | 25°C |

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Analytical techniques such as HPLC (for purity assessment), NMR (1H/13C for structural confirmation), and GC-MS (to detect volatile byproducts) are essential. For example, GC-MS fragmentation patterns of related brominated nicotinamides can guide the identification of degradation products . Purity thresholds (>95%) should be established using calibrated standards.

Q. What solvent systems are suitable for its crystallization?

- Methodological Answer : Polar aprotic solvents like DMF or DCM are often used due to the compound’s low solubility in non-polar solvents. Slow evaporation at 4°C can yield single crystals for X-ray diffraction studies. Solvent choice impacts crystal packing and polymorph formation, which are critical for reproducibility in biological assays .

Q. How does the trifluoromethoxy group influence its stability under acidic/basic conditions?

- Methodological Answer : The electron-withdrawing trifluoromethoxy group enhances resistance to nucleophilic attack but may hydrolyze under strong acidic conditions (pH < 2). Stability studies using pH-adjusted buffers (e.g., 1M HCl or NaOH) with monitoring via HPLC can quantify degradation rates .

Q. What spectroscopic signatures distinguish this compound from analogs?

- Methodological Answer : Key NMR signals include the aromatic proton at δ 8.2–8.5 ppm (nicotinamide ring) and CF3O group at δ 4.3 ppm . IR spectroscopy can confirm the amide C=O stretch (~1650 cm⁻¹) and Br–C vibration (~550 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or binding interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways (e.g., amidation efficiency) and transition states. Molecular docking (using AutoDock Vina or Schrödinger) predicts binding modes to targets like kinases or GPCRs. For example, the trifluoromethoxy group’s hydrophobic interactions can be mapped to enzyme active sites .

Q. What strategies resolve contradictory data in biological activity studies (e.g., IC50 variability)?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., serum protein interference). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays). Statistical tools like ANOVA can identify outliers, while meta-analysis of dose-response curves clarifies potency trends .

Q. How to design experiments to study its enzyme inhibition mechanisms?

- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) with varying substrate concentrations to determine inhibition type (competitive/non-competitive). Fluorescence quenching or ITC (Isothermal Titration Calorimetry) quantifies binding thermodynamics. For example, competitive inhibition by this compound may show increased Km values .

Q. What synthetic modifications enhance its pharmacological profile without compromising stability?

- Methodological Answer : Introduce electron-donating groups (e.g., methyl) to the phenyl ring to improve metabolic stability. Deuterium incorporation at labile positions (e.g., amide NH) can reduce CYP450-mediated degradation. Parallel synthesis libraries with systematic substituent variations enable SAR analysis .

Q. How can AI-driven methods optimize reaction conditions for scale-up?

- Methodological Answer :

Machine learning algorithms (e.g., Bayesian optimization) can predict optimal temperature, solvent ratios, and catalyst loading from historical data. Tools like COMSOL Multiphysics integrate reaction kinetics with fluid dynamics for reactor design. For instance, AI models trained on ’s data can reduce trial-and-error in scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.